(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(2-fluorophenoxy)acetate
Description
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(2-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O4S/c1-9-13(20)18(14(23-2)17-16-9)8-22-12(19)7-21-11-6-4-3-5-10(11)15/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDURSYUFVLTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)COC2=CC=CC=C2F)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327432 | |
| Record name | (6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(2-fluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
877648-53-8 | |
| Record name | (6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(2-fluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(2-fluorophenoxy)acetate is a complex organic molecule that exhibits a variety of biological activities due to its unique structural features. This article explores its biological activity, including antimicrobial properties, anticancer potential, and enzyme inhibition capabilities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 319.38 g/mol. The compound includes a triazine ring and a fluorophenoxyacetate moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O3S |
| Molecular Weight | 319.38 g/mol |
| CAS Number | 877642-66-5 |
Antimicrobial Properties
Research indicates that triazine derivatives often exhibit antimicrobial activity . The presence of the methylthio group in this compound may enhance its ability to inhibit bacterial growth. Preliminary studies suggest that it could effectively target various strains of bacteria, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
The unique arrangement of functional groups in this compound suggests potential anticancer activity . Similar triazine compounds have been shown to interact with cellular pathways involved in cancer progression, potentially leading to apoptosis in cancer cells. In vitro studies are needed to quantify this effect and identify specific cancer types that may be susceptible to treatment with this compound .
Enzyme Inhibition
The compound may act as an enzyme inhibitor , modulating the activity of specific enzymes involved in metabolic pathways. This property is particularly relevant for drug development targeting diseases characterized by dysregulated enzyme activity. The mechanism may involve competitive inhibition or allosteric modulation, depending on the enzyme target .
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of similar compounds derived from triazine structures:
- Antiviral Activity : A study demonstrated that triazine derivatives showed varying degrees of antiviral activity against several viruses, suggesting that modifications to the triazine core can enhance efficacy .
- Cytotoxicity Assays : In vitro assays indicated that certain derivatives displayed low cytotoxicity while maintaining high antimicrobial activity, making them suitable candidates for therapeutic applications .
The biological activity of this compound is thought to be linked to its structural components:
- Triazine Ring : Known for its ability to interact with nucleophiles and participate in electron transfer reactions.
- Fluorophenoxy Moiety : Enhances lipophilicity and may facilitate cellular uptake.
These interactions can lead to modulation of enzyme activities and inhibition of cellular processes essential for pathogen survival or cancer cell proliferation .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Q & A
Q. What are the optimal synthetic routes for preparing (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(2-fluorophenoxy)acetate, and what purification methods are recommended?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, triazine derivatives are often prepared using stepwise protocols, such as reacting trichlorotriazine with phenolic derivatives under controlled conditions (e.g., 4-methoxyphenol in stepwise substitutions, as in triazine syntheses ). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol. Purity should be confirmed via HPLC (>95%) and melting point analysis.
Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify the methylsulfanyl group (δ ~2.5 ppm for S-CH3) and fluorophenoxy protons (δ 6.8–7.4 ppm with coupling constants reflecting fluorine proximity). The triazine carbonyl appears at ~165–170 ppm in 13C NMR .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ peaks corresponding to the molecular weight (e.g., calculated for C14H14FN3O3S: 347.08 g/mol). Fragmentation patterns will confirm substituents like the fluorophenoxy group .
- IR : Stretching vibrations for C=O (triazinone, ~1700 cm⁻¹) and C-O-C (ester, ~1250 cm⁻¹) are critical markers .
Advanced Research Questions
Q. What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design with pH (2–10) and temperature (4°C, 25°C, 40°C) as variables. Prepare buffered solutions (e.g., HCl/NaOH for pH adjustment) and incubate the compound for 0–30 days. Monitor degradation via HPLC-UV at regular intervals. Kinetic modeling (e.g., first-order decay) quantifies half-life, while LC-MS identifies degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of target proteins (e.g., triazine-binding enzymes). Parameterize the compound’s force field with Gaussian-based DFT calculations for partial charges. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements). Key interactions include hydrogen bonding with the triazinone carbonyl and hydrophobic contacts with the fluorophenoxy group .
Q. How should researchers address contradictions in reported solubility data across different solvent systems?
- Methodological Answer : Conduct a systematic solubility study using the shake-flask method in solvents of varying polarity (water, DMSO, ethanol, chloroform). Use UV-Vis spectroscopy or gravimetric analysis for quantification. Apply Hansen solubility parameters to rationalize discrepancies. For example, low solubility in water may arise from the hydrophobic methylsulfanyl group, while DMSO’s high polarity enhances dissolution .
Q. What strategies are effective for evaluating the compound’s metabolic pathways in biological systems?
- Methodological Answer : Use liver microsome assays (human or rodent) with LC-MS/MS metabolomic profiling. Incubate the compound with NADPH-regenerating systems and identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Compare results with in silico tools like Meteor (Lhasa Limited) to predict plausible pathways .
Data Analysis & Experimental Design
Q. How can split-plot designs improve efficiency in multi-factor stability studies?
- Methodological Answer : Assign primary factors (e.g., temperature) to whole plots and secondary factors (e.g., pH) to subplots. This reduces experimental runs while maintaining statistical power. For example, test three temperatures (main plots) and four pH levels (subplots) with four replicates. Analyze data using mixed-effects models (R lme4 package) to account for nested variability .
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity assays?
- Methodological Answer : Fit non-linear regression models (e.g., log-logistic in R drc package) to calculate EC50/LC50 values. Use ANOVA to compare curves across cell lines or exposure times. For high-throughput data, apply machine learning (random forests) to identify critical structural features influencing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
